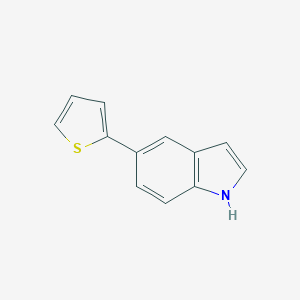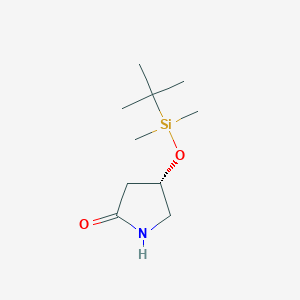
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one, commonly referred to as S-4-BDMS, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and is used as a reagent in organic synthesis. S-4-BDMS is known for its high reactivity and is used in a variety of chemical reactions, including alkylation, condensation, and cyclization. In addition, S-4-BDMS is often used as a protecting group in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Drug Development
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is involved in metabolic studies and drug development processes. For instance, it's a component in the structure of certain drugs and its metabolic pathways are studied for better understanding and development of pharmaceuticals. The drug vildagliptin, which includes a pyrrolidine structure similar to this compound, has been studied for its absorption, metabolism, and excretion in humans. The drug is metabolized via multiple pathways, including hydrolysis of the cyano group and the amide bond, glucuronidation, and oxidation on the pyrrolidine moiety. Such studies are crucial for assessing drug safety, efficacy, and potential drug-drug interactions (He et al., 2009).
Metabolite Analysis
In another study, this compound derivatives were analyzed to understand their metabolic profile in humans. N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine), which shares structural similarities with this compound, was administered to volunteers to study its plasma profile and calculate relevant pharmacokinetic parameters. Such research helps in understanding the biological behavior of compounds, guiding the design and development of new drugs (Giachetti et al., 1996).
Cancer Research and Treatment
Compounds with the pyrrolidine structure are also studied in the context of cancer research and treatment. For example, studies involving 2-Phenethyl isothiocyanate (PEITC), a compound structurally related to this compound, focus on its role as an inhibitor of metabolic activation of tobacco-specific lung carcinogens. This provides insights into potential therapeutic approaches for lung cancer prevention in smokers (Yuan et al., 2016).
Eigenschaften
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)
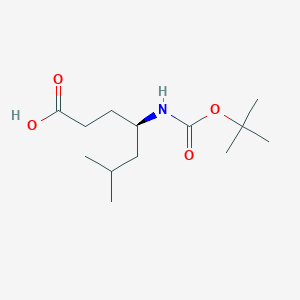
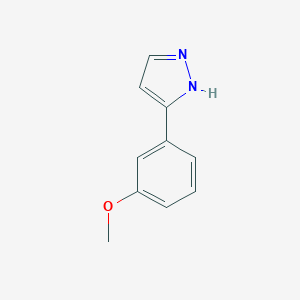
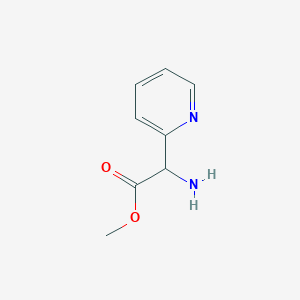
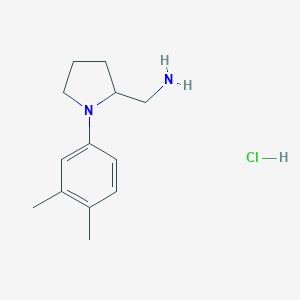

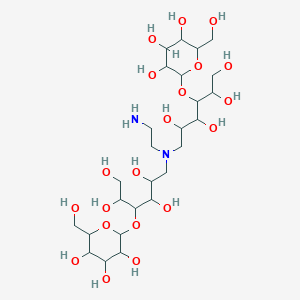

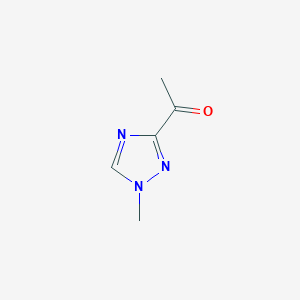


![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)

